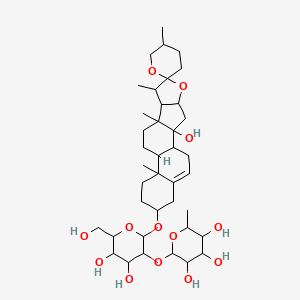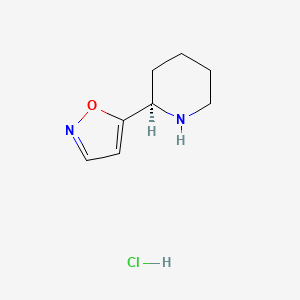![molecular formula C8H7ClFN3 B12312126 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12312126.png)
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azido group, a chloro group, and a fluoro group attached to a benzene ring. The stereochemistry of the azidoethyl group is specified as (1S), indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group (such as a halide) on the ethyl side chain .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, followed by azidation under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-[(1S)-1-aminoethyl]-2-chloro-4-fluorobenzene.
Oxidation: Formation of oxidized benzene derivatives
Aplicaciones Científicas De Investigación
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Employed in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various chemical transformations and biological labeling techniques .
Comparación Con Compuestos Similares
- 1-[(1S)-1-azidoethyl]-2-chlorobenzene
- 1-[(1S)-1-azidoethyl]-4-fluorobenzene
- 1-[(1S)-1-azidoethyl]-2,4-dichlorobenzene
Uniqueness: 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene is unique due to the combination of chloro and fluoro substituents on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H7ClFN3 |
|---|---|
Peso molecular |
199.61 g/mol |
Nombre IUPAC |
1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClFN3/c1-5(12-13-11)7-3-2-6(10)4-8(7)9/h2-5H,1H3/t5-/m0/s1 |
Clave InChI |
KTRPSVGWBXRKTF-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
SMILES canónico |
CC(C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)


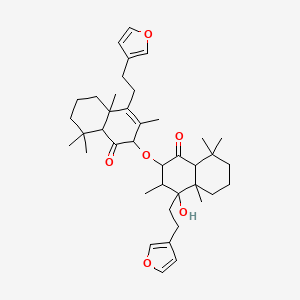
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
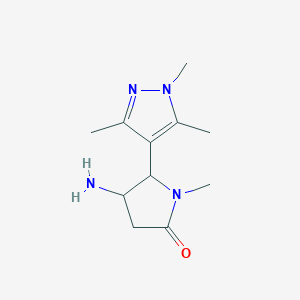
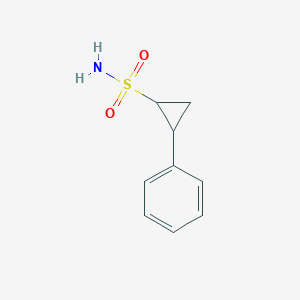

![2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
